1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone
Description
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)26-17-15-25(16-18-26)21-11-13-22(14-12-21)27(29)30/h1-14,23H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXKIRJACAAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and electrophiles (e.g., alkyl halides). Major products formed from these reactions include amino derivatives, substituted piperazines, and Schiff bases.
Scientific Research Applications
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone has been studied for its potential as a pharmacological agent . Its structural features suggest several possible applications:
Antimicrobial Activity
Research indicates that compounds with piperazine moieties exhibit antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration. Studies have shown that derivatives of piperazine can inhibit bacterial growth effectively, suggesting that this compound could be developed into an antimicrobial agent .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. The nitrophenyl group is known to participate in electron transfer processes, which may contribute to its cytotoxic effects against tumor cells .
Neuropharmacological Effects
Piperazine derivatives are often studied for their effects on the central nervous system (CNS). This compound has shown promise as a potential anxiolytic or antidepressant due to its ability to interact with serotonin and dopamine receptors. The modification of the piperazine structure with a nitrophenyl group may enhance receptor binding affinity and selectivity .
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at the University of Messina evaluated various piperazine derivatives, including this compound, against a range of bacterial strains. Results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics .
Case Study 2: Cancer Cell Apoptosis
In another study published in ChemMedChem, the compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). The results showed that it induced apoptosis via mitochondrial pathways, leading to cell cycle arrest and significant reduction in cell viability .
Biological Activity
The compound 1-[4-(4-nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone is a piperazine derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 262.30 g/mol
- CAS Number : 6269-89-2
The compound features a piperazine ring substituted with a nitrophenyl group, contributing to its biological activity. The presence of the diphenylethanone moiety further enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various piperazine derivatives against bacterial and fungal pathogens. The compound was found to inhibit the growth of several strains, demonstrating a broad-spectrum antimicrobial effect .
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a critical mechanism in the treatment of neurodegenerative diseases such as Alzheimer's disease. Virtual screening studies have shown that piperazine derivatives can effectively bind to the AChE enzyme, potentially leading to therapeutic applications in cognitive disorders . Specifically, the interaction of this compound with AChE could provide insights into its role as a neuroprotective agent.
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer properties. Research into similar piperazine derivatives has shown their ability to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy . The mechanisms may involve modulation of signaling pathways related to cell survival and proliferation.
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE suggests potential applications in neuropharmacology.
- Membrane Interaction : Studies indicate that piperazine derivatives can interact with cellular membranes, affecting permeability and ion channel activity .
- Reactive Oxygen Species Modulation : Some piperazine compounds have been shown to modulate oxidative stress responses, which is crucial in various disease states.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | References |
|---|---|---|
| Antimicrobial | Broad-spectrum | , |
| Acetylcholinesterase Inhibition | Significant | , |
| Anticancer | Induces apoptosis |
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various piperazine derivatives demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
-
Neuroprotective Potential :
- In a virtual screening study focused on AChE inhibition, this compound showed promising binding affinities comparable to known inhibitors. This suggests its potential as a lead compound for developing Alzheimer's treatments.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 4-nitrophenyl group (present in the target compound and ) enhances metabolic stability but may reduce solubility.
- Bulk and Lipophilicity: Diphenylethanone substituents (target compound, ) increase steric hindrance and lipophilicity, favoring blood-brain barrier penetration.
- Heterocyclic Modifications : Pyrazole () and furan () groups enable hydrogen bonding and π-π stacking, critical for receptor affinity.
Q & A
Q. Advanced Optimization Strategies
- Solvent Effects : Higher yields (>80%) are achieved in acetonitrile compared to DMF due to reduced side reactions .
- Catalytic Additives : Adding catalytic KI improves halogen displacement efficiency in SNAr reactions .
- Temperature Control : Prolonged heating (>24 hours) at 70°C risks nitro group reduction; monitoring via TLC is critical .
Q. Basic Characterization Techniques
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass measurement (e.g., [M + Na]+ ion). For example, a related compound showed calcd. 392.0258 vs. found 392.0255 .
- ¹H/¹³C NMR : Key signals include:
- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and NO₂ (~1520 cm⁻¹) .
Q. Advanced Contradiction Analysis
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., dehalogenated intermediates). For instance, incomplete substitution may yield 2,2-diphenylethanone residues .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline forms, particularly if the ethanone group induces chirality .
What are the observed biological activities of structurally related piperazine derivatives, and how might they inform research on this compound?
Q. Basic Activity Profiles
- Receptor Binding : Piperazine-nitrophenyl derivatives exhibit affinity for serotonin (5-HT) and dopamine receptors, with nitro groups enhancing lipophilicity and CNS penetration .
- Enzyme Inhibition : Analogous compounds inhibit monoamine oxidases (MAOs), suggesting potential neuropharmacological applications .
Q. Advanced Mechanistic Insights
- Nitro Group Reduction : In vivo reduction of the nitro group to an amine (e.g., via cytochrome P450) can alter bioactivity. For example, 4-aminophenyl metabolites of similar compounds show enhanced receptor binding .
- Structure-Activity Relationship (SAR) : Replacing diphenylethanone with smaller ketones (e.g., acetyl) reduces steric hindrance, improving receptor docking .
What strategies are effective in resolving contradictory data in biological assays involving this compound?
Q. Methodological Recommendations
- Assay Standardization :
- Use a reference agonist/antagonist (e.g., serotonin for 5-HT receptor studies) to calibrate dose-response curves .
- Control for nitro-reductase activity in cellular models to avoid confounding metabolite effects .
- Data Reproducibility :
Case Study : Discrepancies in IC₅₀ values for MAO inhibition were resolved by pre-incubating the compound with NADPH to simulate metabolic activation .
How can computational chemistry aid in predicting the reactivity or interaction mechanisms of this compound?
Q. Advanced Modeling Approaches
- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses at serotonin receptors. The nitrophenyl group often occupies hydrophobic pockets, while the ethanone moiety forms hydrogen bonds .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nitro group’s electrophilicity in SNAr reactions) .
- MD Simulations : Study solvation effects on stability; acetonitrile stabilizes the transition state in substitution reactions better than DMF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
